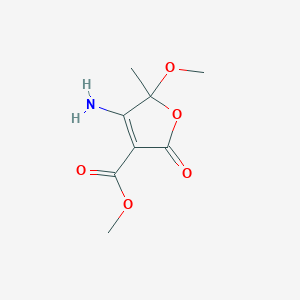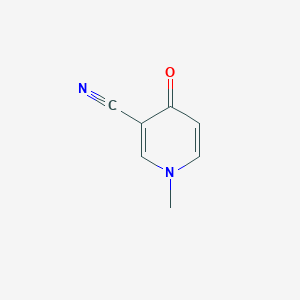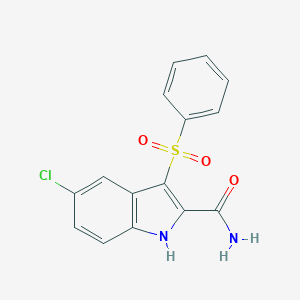
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide, also known as EPTC, is a herbicide that is widely used in the agricultural industry. It is a selective preemergent herbicide that controls annual grasses and some broadleaf weeds in crops such as corn, soybeans, and peanuts. EPTC is a member of the sulfonylurea herbicide family, which is known for its high efficacy and low toxicity.
Wirkmechanismus
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide works by inhibiting the biosynthesis of branched-chain amino acids in plants, which are essential for protein synthesis and cell division. This leads to the death of the weed seedlings before they emerge from the soil. N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide is selective in its action, as it only affects the weeds and not the crops.
Biochemische Und Physiologische Effekte
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide has been shown to have low toxicity to mammals, birds, and aquatic organisms. It is rapidly metabolized in plants and soil, and does not persist in the environment. However, N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide can cause skin and eye irritation in humans and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide is a valuable tool for researchers studying plant physiology and herbicide resistance. Its selective action allows for precise control of weed populations in laboratory experiments, and its low toxicity makes it safe to handle. However, N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide's effectiveness can be affected by soil type, temperature, and moisture levels, which can limit its use in certain experimental conditions.
Zukünftige Richtungen
1. Development of new formulations of N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide with improved efficacy and reduced environmental impact.
2. Investigation of the molecular mechanisms of N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide resistance in weeds and development of strategies to overcome resistance.
3. Exploration of the potential use of N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide in combination with other herbicides to improve weed control and reduce the risk of resistance.
4. Study of the effects of N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide on non-target organisms such as soil microorganisms and beneficial insects.
5. Evaluation of the potential use of N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide in organic farming systems as an alternative to synthetic herbicides.
In conclusion, N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide is a valuable herbicide that has been extensively studied for its selective action and low toxicity. Its use in laboratory experiments has contributed to our understanding of plant physiology and herbicide resistance. Further research is needed to explore its potential for improving weed control and reducing the environmental impact of herbicides.
Wissenschaftliche Forschungsanwendungen
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide has been extensively studied for its herbicidal properties and its effect on crop yields. It has been shown to be effective in controlling weeds such as crabgrass, foxtail, and pigweed in various crops. N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide has also been used in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance.
Eigenschaften
CAS-Nummer |
154498-33-6 |
|---|---|
Produktname |
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide |
Molekularformel |
C9H6F3NO2S |
Molekulargewicht |
249.21 g/mol |
IUPAC-Name |
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C9H6F3NO2S/c1-2-7-4-3-5-8(6-7)13-16(14,15)9(10,11)12/h1,3-6,13H |
InChI-Schlüssel |
JWIRJUYAEBYYJA-UHFFFAOYSA-N |
SMILES |
C#CC1=CC(=CC=C1)NS(=O)(=O)C(F)(F)F |
Kanonische SMILES |
C#CC1=CC(=CC=C1)NS(=O)(=O)C(F)(F)F |
Synonyme |
Methanesulfonamide, N-(3-ethynylphenyl)-1,1,1-trifluoro- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)